TEPP is a known organophosphate (OP) compound. OPs inhibit the enzyme acetylcholinesterase (AChE), which disrupts the nervous system PubChem TEPP page: . This can lead to serious health problems and death.
A recent study investigated the interaction between TEPP and human hemoglobin. The research suggests TEPP may affect the structure and function of hemoglobin, potentially impacting oxygen transport in the body Spectroscopic investigation on molecular aspects and structural and functional effects of tetraethyl pyrophosphate organophosphorus insecticide interaction with adult human hemoglobin - PubMed: .
Tetraethylpyrophosphate (TEPP), abbreviated as [(C₂H₅O)₂P]₂O, is a synthetic organophosphate compound belonging to the class of diphosphates []. It is the tetraethyl ester of pyrophosphoric acid. Originally developed as an insecticide, TEPP has been largely phased out due to its high toxicity []. However, it still holds some significance in scientific research, particularly in studies related to cholinesterase inhibition [].
The TEPP molecule consists of two central phosphorus atoms linked by a P-O-P bond. Each phosphorus atom is bonded to four ethyl groups (C₂H₅) and a terminal oxygen atom (O). The overall structure can be described as a cage-like arrangement with a central P-O-P core surrounded by the eight ethyl groups []. This structure plays a crucial role in its interaction with cholinesterase, an enzyme critical for nerve function [].
TEPP can be synthesized through the reaction of diethyl phosphoric acid with phosphoryl chloride [].
(C₂H₅O)₂PO(OH) + POCl₃ → [(C₂H₅O)₂PO]₂O + 3HCl
TEPP is known to hydrolyze readily in water, breaking down into non-toxic phosphoric acid esters [, ].
TEPP + H₂O → (C₂H₅O)₂HPO₄ + (C₂H₅O)H₂PO₄
TEPP acts as a potent inhibitor of cholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system []. By binding to the active site of cholinesterase, TEPP prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation at nerve synapses. This excess acetylcholine disrupts normal nerve signaling, resulting in the characteristic symptoms of organophosphate poisoning.
Tetraethyl pyrophosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tetraethyl pyrophosphate leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and potentially fatal respiratory failure. The compound's acute toxicity is evident from its low lethal dose values (LD50), which are approximately 1.12 mg/kg when ingested and 2.4 mg/kg through dermal exposure in rat studies .
Several methods exist for synthesizing tetraethyl pyrophosphate:
Tetraethyl pyrophosphate is primarily employed as an insecticide due to its effectiveness against a wide range of pests. It has been extensively used in agriculture for controlling aphids, mites, and other harmful insects. Additionally, it has been explored for therapeutic applications in treating myasthenia gravis by increasing muscle strength through its acetylcholinesterase inhibitory action .
Research indicates that tetraethyl pyrophosphate interacts significantly with biological systems due to its role as an acetylcholinesterase inhibitor. Studies have shown that exposure can lead to severe neurotoxic effects in mammals, including humans. The compound’s mechanism of action was first elucidated during World War II when it was investigated for potential use in chemical warfare .
Several compounds share structural or functional similarities with tetraethyl pyrophosphate:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Diethyl phosphate | Less toxic than tetraethyl pyrophosphate; used as a solvent and reagent. | |
Trimethyl phosphate | Used as a flame retardant; less toxic than tetraethyl pyrophosphate. | |
Phosphoric acid | Non-toxic; used widely in fertilizers and food additives. | |
Parathion | C_10H_{14}N_O_5PS | Another organophosphate pesticide; similar toxicity profile but more persistent in the environment. |
Malathion | C_{10}H_{19}O_6PS | Used as an insecticide; less toxic than tetraethyl pyrophosphate but still poses health risks. |
Tetraethyl pyrophosphate stands out due to its rapid hydrolysis and acute toxicity profile compared to other organophosphates, making it both effective as an insecticide and hazardous for human health .
Gerhard Schrader developed what became known as the Schrader method for tetraethylpyrophosphate synthesis, which represented a significant advancement in organophosphate chemistry during the late 1930s [1] [2]. This method involves the direct reaction of triethyl phosphate with phosphorus oxychloride, proceeding through a dehydration-condensation mechanism.
The Schrader method operates through the following stoichiometric relationship:
2 (C₂H₅O)₃PO₄ + POCl₃ → [(C₂H₅O)₂PO]₂O + 3 C₂H₅Cl
The reaction proceeds optimally at temperatures between 105-125°C under atmospheric pressure conditions [3] [1]. The phosphorus oxychloride functions as both a reactant and a dehydrating agent, facilitating the condensation reaction between triethyl phosphate molecules. The process typically requires 2-4 hours for complete conversion, with ethyl chloride being the primary byproduct that must be removed during the reaction [2].
The Schrader method achieved commercial significance due to its relatively straightforward implementation and consistent yields ranging from 70-85% [3] [1]. This synthetic route became particularly important for industrial production because it utilized readily available starting materials and did not require specialized catalysts. The method was successfully scaled for commercial production, with the resulting tetraethylpyrophosphate being marketed under various trade names including Bladan [1].
Research findings indicate that the reaction mechanism involves the initial formation of mixed phosphate-chloride intermediates, which subsequently undergo condensation reactions to yield the final pyrophosphate ester. The process requires careful temperature control to prevent decomposition of the product, as excessive heating can lead to hydrolysis and reduced yields [2].
The Woodstock method represents an alternative industrial approach to tetraethylpyrophosphate synthesis, utilizing phosphorus pentoxide as the key dehydrating agent [3] [4]. This methodology offers distinct advantages in terms of reaction conditions and product purity.
The Woodstock method employs the following fundamental reaction:
2 (C₂H₅O)₃PO₄ + P₂O₅ → [(C₂H₅O)₂PO]₂O + 3 (C₂H₅O)PO₃H₂
The reaction proceeds through a dehydration-condensation mechanism where phosphorus pentoxide acts as a powerful dehydrating agent, facilitating the removal of water molecules and promoting the formation of the pyrophosphate linkage [4]. The process typically operates at temperatures between 110-150°C under atmospheric pressure conditions, with reaction times of 1-3 hours [4].
The Woodstock method demonstrates yields ranging from 60-80%, with the formation of phosphoric acid esters and water as primary byproducts [4]. The method requires subsequent purification steps including acid washing and distillation to remove impurities and achieve the desired product purity. One significant advantage of this approach is the ability to recycle unreacted triethyl phosphate, improving overall process economics [4].
Research has shown that by combining equimolar mixtures of triethyl phosphate and phosphoryl chloride with varying amounts of phosphorus pentoxide, different degrees of condensation can be achieved, allowing for the formation of various polyphosphate esters [4]. The equilibrium conditions can be controlled to favor tetraethylpyrophosphate formation through proper temperature management and reactant ratios.
The controlled hydrolysis method represents a highly efficient laboratory and small-scale synthesis approach for tetraethylpyrophosphate production [5] [6]. This methodology is based on the carefully controlled reaction of diethyl phosphorochloridate with water.
The controlled hydrolysis follows the fundamental equation:
2 (C₂H₅O)₂POCl + H₂O → [(C₂H₅O)₂PO]₂O + 2 HCl
The reaction proceeds through a two-step mechanism involving initial hydrolysis of the chlorophosphate to form an intermediate phosphoric acid derivative, followed by condensation between two molecules to form the pyrophosphate linkage [5] [6]. The process typically operates at moderate temperatures of 20-40°C, making it suitable for laboratory applications where precise control is required.
The controlled hydrolysis method achieves excellent yields of 80-95% when properly executed [5]. The key to success lies in maintaining the correct stoichiometric ratio of diethyl phosphorochloridate to water (2:1 molar ratio) and controlling the reaction rate to prevent excessive hydrolysis that would lead to complete breakdown of the product [5].
Research indicates that the addition of pyridine as a base can help neutralize the hydrogen chloride byproduct and improve reaction yields [5]. The reaction is highly sensitive to moisture content, requiring careful exclusion of excess water to prevent hydrolysis of the desired tetraethylpyrophosphate product. The method has been successfully employed for the synthesis of various tetraalkyl pyrophosphates with alkyl groups containing 2-18 carbon atoms [5].
The patent US2552326A, issued to Gennady M. Kosolapoff in 1951, describes a comprehensive industrial process for tetraethylpyrophosphate production that incorporates several innovative approaches [7]. This patented method represents a significant advancement in commercial synthesis technology.
The US2552326A process operates through a carefully designed two-stage mechanism:
Stage 1: Initial reaction of ethanol with phosphoryl chloride at temperatures below 25°C
5 C₂H₅OH + 2 POCl₃ → intermediate mixture + 5 HCl
Stage 2: Heating the intermediate mixture to 130-150°C to promote condensation
Intermediate mixture → [(C₂H₅O)₂PO]₂O + C₂H₅Cl
The first stage involves the formation of a mixture containing diethyl chlorophosphate and triethyl phosphate in the proper stoichiometric proportions. This stage must be conducted at reduced pressure (100-150 mm Hg) to facilitate hydrogen chloride removal [7]. The second stage involves heating the mixture to 130-150°C at reduced pressure (150-10 mm Hg) until ethyl chloride evolution ceases, indicating completion of the condensation reaction [7].
The patent describes several key innovations that improve both yield and product quality. One significant advancement is the incorporation of a carbonate washing step using alkali or alkaline earth metal carbonates at temperatures below 25°C [7]. This treatment, performed after dissolution of the crude product in an aromatic solvent such as benzene or xylene, dramatically increases the insecticidal potency of the final product.
Research data from the patent indicates that the carbonate washing step can increase product potency from 44% to 66.6% of pure tetraethylpyrophosphate equivalent [7]. The treatment appears to remove impurities that interfere with biological activity while simultaneously improving chemical stability of the final product.
The US2552326A process was designed specifically for industrial implementation, with detailed specifications for equipment requirements, operational procedures, and quality control measures [7]. The process demonstrates the feasibility of continuous operation, with provisions for solvent recovery and byproduct utilization. The method has been successfully implemented for commercial production, with the resulting tetraethylpyrophosphate being formulated into various insecticidal preparations.
The patent also describes the preparation of concentrated solutions suitable for direct application or further dilution, with specific formulations containing 1% tetraethylpyrophosphate in xylene being particularly effective for agricultural applications [7]. The process represents a significant advancement in the commercial synthesis of organophosphate compounds, providing a foundation for subsequent developments in this field.
Synthesis Method | Temperature (°C) | Pressure (mm Hg) | Reaction Time | Yield (%) | Key Byproducts |
---|---|---|---|---|---|
Schrader's Method (POCl₃ + TEP) | 105-125 | Atmospheric | 2-4 hours | 70-85 | Ethyl chloride |
Woodstock's Method (P₂O₅ + TEP) | 110-150 | Atmospheric | 1-3 hours | 60-80 | Water, phosphoric acid esters |
Controlled Hydrolysis (DECP) | 20-40 | Atmospheric | 1-2 hours | 80-95 | Hydrogen chloride |
US2552326A Process (Stage 1) | <25 | 100-150 | Until HCl evolution stops | Intermediate formation | Hydrogen chloride |
US2552326A Process (Stage 2) | 130-150 | 150-10 | Until C₂H₅Cl evolution stops | 44-66 | Ethyl chloride |
Acute Toxic;Environmental Hazard